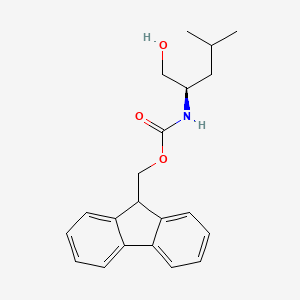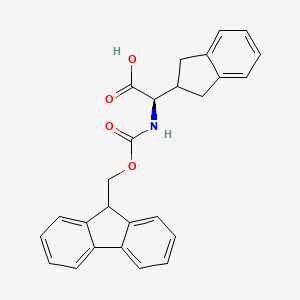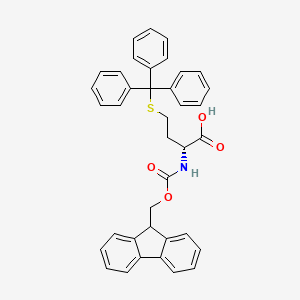
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is a synthetic peptide compound used in various scientific research applications. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) protecting group, asparagine (Asn) with a trityl (Trt) protecting group, and a serine (Ser) residue with a pseudo-proline (Psi(Me,Me)Pro) modification. This unique structure imparts specific properties that make it valuable in peptide synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy . The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be coupled. The Trt and Psi(Me,Me)Pro groups provide protection for the side chains during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The use of high-quality resins and reagents ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of Fmoc, Trt, and Psi(Me,Me)Pro groups under specific conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Cleavage: Detachment from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA for Trt and Psi(Me,Me)Pro removal.
Coupling: Carbodiimides (e.g., DIC) and additives (e.g., HOBt) for efficient peptide bond formation.
Cleavage: TFA with scavengers (e.g., water, TIS) to prevent side reactions.
Major Products Formed
The primary product is the desired peptide sequence, with side products including truncated or modified peptides due to incomplete reactions or side reactions .
Scientific Research Applications
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is used in various fields:
Mechanism of Action
The compound exerts its effects through the formation of stable peptide bonds and the protection of reactive side chains during synthesis. The Fmoc group provides temporary protection for the amino terminus, while the Trt and Psi(Me,Me)Pro groups protect the side chains of asparagine and serine, respectively . These protecting groups are removed under specific conditions to yield the final peptide product .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn(Trt)-OH: Lacks the pseudo-proline modification, making it less stable in certain conditions.
Fmoc-Ser(Psi(Me,Me)Pro)-OH: Does not contain the asparagine residue, limiting its use in specific peptide sequences.
Uniqueness
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is unique due to its combination of protecting groups and modifications, which provide enhanced stability and versatility in peptide synthesis .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURRWEJPHUVJFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H41N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














